N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide
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Overview
Description
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide is a synthetic organic compound with the chemical formula C30H56N2O2. This compound is known for its unique structure, which includes two cyclohexyl groups and two isopropyl groups attached to a dodecanediamide backbone. It is primarily used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide typically involves the reaction of dodecanediamine with cyclohexyl isocyanate and isopropyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N1,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amide derivatives.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of N1,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. It can also act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide can be compared with other similar compounds such as:
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another coupling agent with similar applications but different reactivity and stability.
N,N’-Dicyclohexylurea: A by-product of reactions involving DCC, used in various chemical processes.
The uniqueness of N1,N~12~-Dicyclohexyl-N~1~,N~12~-di(propan-2-yl)dodecanediamide lies in its specific structure, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
820251-60-3 |
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Molecular Formula |
C30H56N2O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
N,N'-dicyclohexyl-N,N'-di(propan-2-yl)dodecanediamide |
InChI |
InChI=1S/C30H56N2O2/c1-25(2)31(27-19-13-11-14-20-27)29(33)23-17-9-7-5-6-8-10-18-24-30(34)32(26(3)4)28-21-15-12-16-22-28/h25-28H,5-24H2,1-4H3 |
InChI Key |
WIMBNNLQEZYCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)CCCCCCCCCCC(=O)N(C2CCCCC2)C(C)C |
Origin of Product |
United States |
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